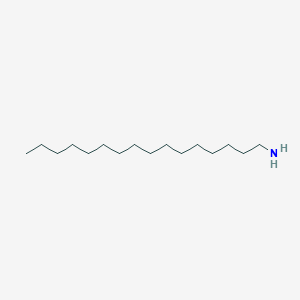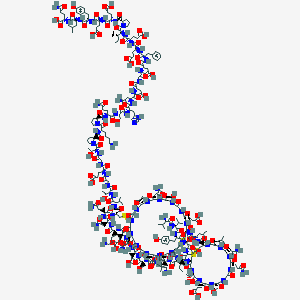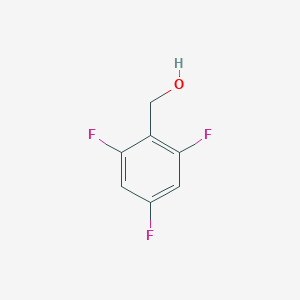
2,4,6-三氟苄醇
描述
Synthesis Analysis
The synthesis of polyfluorobenzyl alcohols, including 2,4,6-trifluorobenzyl alcohol, can be achieved through product-selective electroreduction of polyfluorobenzoic acids. For example, 2,3,4,5,6-pentafluorobenzoic acid can be selectively reduced to pentafluorobenzyl alcohol and tetrafluorobenzyl alcohols using solid cathodes in aqueous sulfuric acid solutions. This method provides a practical electrochemical approach for synthesizing polyfluorobenzyl alcohols with high selectivity (Iwasaki et al., 1987).
Molecular Structure Analysis
The molecular structure of fluorinated compounds, including 2,4,6-trifluorobenzyl alcohol, is characterized by the presence of fluorine atoms attached to the benzyl ring. This fluorination affects the electronic properties of the molecule, as seen in various spectroscopic studies. For instance, studies on similar fluorinated compounds provide insights into how the fluorine atoms influence the molecular conformation and electronic transitions, which can be related to the structural characteristics of 2,4,6-trifluorobenzyl alcohol (Karabacak et al., 2011).
Chemical Reactions and Properties
2,4,6-Trifluorobenzyl alcohol undergoes various chemical reactions typical of benzyl alcohols, including oxidation and esterification. The presence of fluorine atoms can influence these reactions by affecting the electron density on the benzyl ring. Studies on similar compounds suggest that fluorinated benzyl alcohols can participate in reactions such as acylation with acid anhydrides, demonstrating the influence of fluorine on reactivity and selectivity (Ishihara et al., 1996).
Physical Properties Analysis
The physical properties of 2,4,6-trifluorobenzyl alcohol, such as boiling point, melting point, and solubility, are influenced by the fluorine atoms' electronegativity and the overall molecular structure. While specific data on 2,4,6-trifluorobenzyl alcohol might not be readily available, the physical properties of closely related fluorinated benzyl alcohols indicate that these compounds tend to have higher boiling points and lower solubility in water compared to their non-fluorinated counterparts, attributable to the fluorine atoms' effects on molecular interactions.
Chemical Properties Analysis
The chemical properties of 2,4,6-trifluorobenzyl alcohol, including reactivity and stability, are significantly affected by the presence of fluorine atoms. Fluorine's high electronegativity alters the electron distribution within the molecule, impacting its reactivity towards nucleophilic and electrophilic agents. Studies on similar fluorinated compounds highlight the role of fluorine in enhancing the stability of certain intermediates and facilitating selective reactions, which can be extrapolated to understand the chemical behavior of 2,4,6-trifluorobenzyl alcohol (Crich & Karatholuvhu, 2008).
科学研究应用
肽合成:与2,4,6-三氟苄醇在结构上相关的S-2,4,6-三甲氧基苄基(Tmob)基团已被确定为肽合成中的新型半胱氨酸保护基团 (Munson,García-echeverría,Albericio,& Bárány,1992)。
聚合物的抗氧化剂:与2,4,6-三氟苄醇相关的衍生物,如2,4,6-三(羟基苄硫基)三嗪,可用作聚合物和高分子量材料中的抗氧化剂,特别是涉及受阻酚的材料 (Garman,1981)。
有机反应中的催化:与2,4,6-三氟苄醇相关的化合物三氟甲磺酸钪是一种高活性的路易斯酸催化剂,用于酸酐酰化醇和羧酸酯化醇 (Ishihara,Kubota,Kurihara,& Yamamoto,1996)。
合成中的化学保护:与2,4,6-三氟苄醇具有相同官能团的4-三氟甲基苯丙炔基醚是稳定的、空间位阻最小的醇保护基,用于β-选择性糖基化反应 (Crich & Karatholuvhu,2008)。
通过X射线衍射进行结构测定:与2,4,6-三氟苄醇类似的2,4,6-三甲氧基苯衍生物的结构特性可以使用粉末X射线衍射数据准确测定,揭示了该系列材料中关键的相似性和差异 (Pan,Xu,Cheung,Platts,Harris,Constable,& Housecroft,2006)。
安全和危害
属性
IUPAC Name |
(2,4,6-trifluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQDVBPZXNALEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380342 | |
| Record name | 2,4,6-Trifluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trifluorobenzyl alcohol | |
CAS RN |
118289-07-9 | |
| Record name | 2,4,6-Trifluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 118289-07-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B48554.png)
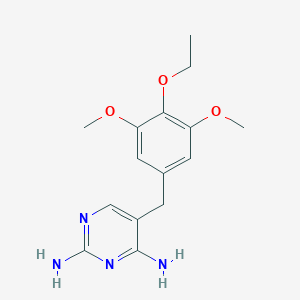
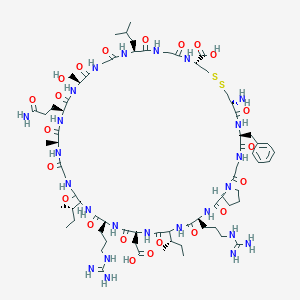
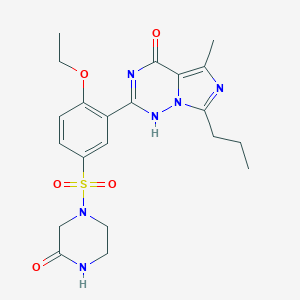
![2-Cyclopentyl-1H-imidazo[4,5-B]pyridine](/img/structure/B48565.png)
![1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B48566.png)
![Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI)](/img/structure/B48570.png)
![3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48575.png)
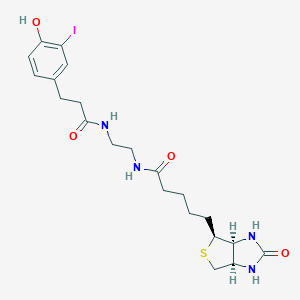
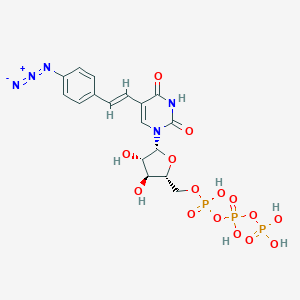
![Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl-](/img/structure/B48579.png)
